
3-(2-Cyclopropylphenyl)pyrrolidine
Description
3-(2-Cyclopropylphenyl)pyrrolidine is a pyrrolidine derivative featuring a cyclopropyl-substituted phenyl ring attached to the nitrogen-containing five-membered heterocycle. Pyrrolidine itself is a saturated amine ring with high basicity (pKa ~11.3), which influences its pharmacokinetic properties, such as membrane permeability and solubility at physiological pH.
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-(2-cyclopropylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-2-4-13(11-7-8-14-9-11)12(3-1)10-5-6-10/h1-4,10-11,14H,5-9H2 |
InChI Key |
JIRWBZZSEPGHGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC=C2C3CCNC3 |
Origin of Product |
United States |
Preparation Methods
Preparation via Amide Formation and Cyclization (Based on Patent US20090312571A1)
A detailed synthetic route for related cyclopropyl-substituted pyrrolidine derivatives involves the following key steps:
- Step a: Starting from L-norvaline ((S)-2-aminopentanoic acid), benzyl halide is used with a base to form a tribenzyl-protected intermediate.
- Step b: Hydrolysis of the tribenzyl compound to yield (S)-2-(dibenzylamino)pentanoic acid.
- Step c: Activation of the acid with coupling agents such as 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT), followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a tertiary base like N-methylmorpholine to form an amide intermediate.
- Step d: The amide intermediate is then reacted with cyclopropylisocyanide and acetic acid in an inert solvent (e.g., methylene chloride) at 0-5 °C, then warmed to 25-30 °C for 16-24 hours to form a 3-(dibenzylamino)-2-acetoxyalkanenitrile.
- Step e: Basic hydrolysis with aqueous sodium hydroxide in methanol converts the acetoxy group to a hydroxy group, yielding a crude N-cyclopropyl-3-(dibenzylamino)-2-hydroxyalkanamide.
- Step f: Catalytic hydrogenation using palladium catalysts (Pd(OH)2 or Pd/C) under hydrogen atmosphere (40-60 psi) removes benzyl protecting groups, affording the free amino alcohol.
- Step g: Final amide bond formation using 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) and diisopropylethylamine yields the target pyrrolidine derivative with the cyclopropylphenyl substituent.
This sequence is stereoselective, producing predominantly the (2S,3S)-configured product, with purity up to 99% as a single isomer confirmed by conversion to cyclic derivatives and NMR analysis.
Table 1: Key Reagents and Conditions in Amide Formation and Cyclization
Step | Reagents/Conditions | Temperature | Outcome |
---|---|---|---|
a | Benzyl halide, base | Room temp | Tribenzyl-protected intermediate |
b | Base (NaOH or LiOH), aqueous environment | 0-5 °C to RT | Acid hydrolysis |
c | EDCI, HOBT, N,O-dimethylhydroxylamine, N-methylmorpholine | RT, 6-24 h | Amide intermediate |
d | Cyclopropylisocyanide, acetic acid, methylene chloride | 0-5 °C to 25-30 °C, 16-24 h | 3-(dibenzylamino)-2-acetoxyalkanenitrile |
e | NaOH (aq), methanol | 0-5 °C to RT, 16-24 h | Hydroxyalkanamide |
f | Pd(OH)2 or Pd/C, H2 (40-60 psi) | RT | Deprotection to free amino alcohol |
g | HATU, diisopropylethylamine | RT | Final pyrrolidine derivative |
Alternative Synthetic Routes via Cycloaddition and Reduction
Other literature reports describe the synthesis of bicyclic pyrrolidine derivatives starting from cyclic anhydrides and imides, which can be adapted for substituted pyrrolidines:
- Starting from 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, cycloaddition reactions yield bicyclic intermediates.
- Subsequent reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) affords bicyclic pyrrolidine derivatives.
- Structural characterization by NMR confirms the incorporation of amino functionality and aromatic substituents, which can be modified to include cyclopropylphenyl groups via appropriate substitution on the aromatic ring.
This method offers a convenient approach to pyrrolidine derivatives but may require further functional group manipulation to install the cyclopropyl substituent.
One-Pot Synthesis of 2-Hydroxy Pyrrolidine Derivatives
A one-pot synthetic method involves:
- Reaction of 2-amino-thiadiazoles or thiazoles with 2,3-dihydrofuran in the presence of cerium(III) chloride heptahydrate (CeCl3·7H2O) as a catalyst at room temperature.
- The reaction proceeds smoothly within 2 hours, followed by extraction and purification to yield 1-substituted pyrrolidin-2-ol derivatives.
- Although this method is demonstrated for thiadiazole-substituted pyrrolidines, it provides a useful framework for synthesizing hydroxy-substituted pyrrolidines that could be further functionalized to introduce cyclopropylphenyl groups.
Photochemical Ring Contraction of Pyridines to Pyrrolidines
Recent advances include:
- Photo-promoted ring contraction of pyridines using silylborane reagents under visible light irradiation to produce pyrrolidine derivatives bearing bicyclic azabicyclo skeletons.
- This method offers broad substrate scope and functional group tolerance, enabling facile access to functionalized pyrrolidines.
- The mechanism involves photochemical silyl migration and formation of vinylazomethine ylides as intermediates.
- While this approach is more general for pyrrolidine synthesis, it could be adapted for synthesizing 3-(2-cyclopropylphenyl)pyrrolidine by starting from appropriately substituted pyridines.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-(2-Cyclopropylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
3-(2-Cyclopropylphenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(2-Cyclopropylphenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. For example, molecular docking studies have shown that pyrrolidine derivatives can interact with Akt, a protein kinase involved in cell signaling pathways . This interaction can modulate the activity of Akt, leading to various biological effects.
Comparison with Similar Compounds
Structural Differences :
- Core Backbone: Chalcones (open-chain flavonoids) vs. pyrrolidine (saturated heterocycle). The chalcone derivative in contains a conjugated α,β-unsaturated ketone system, enabling π-π interactions and cyclization into flavones. In contrast, 3-(2-Cyclopropylphenyl)pyrrolidine lacks this conjugation, resulting in distinct electronic and steric profiles.
- Substituents : The chalcone derivative has pyridine and hydroxyl groups, which enhance polarity and hydrogen-bonding capacity. The cyclopropylphenyl group in the pyrrolidine derivative increases hydrophobicity (logP ~3.5 estimated) and introduces steric hindrance.
Functional Implications :
- Chalcone derivatives often exhibit antioxidant and anti-inflammatory activities due to their redox-active phenolic groups . Pyrrolidine derivatives, however, are more frequently associated with neuromodulatory effects (e.g., as dopamine reuptake inhibitors).
- The pyrrolidine’s basic nitrogen allows for salt formation, improving aqueous solubility in acidic environments, whereas chalcones may require formulation strategies to address poor bioavailability.
Property | This compound | 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone |
---|---|---|
Core Structure | Pyrrolidine heterocycle | Chalcone (α,β-unsaturated ketone) |
Key Substituents | Cyclopropylphenyl | Pyridine, hydroxyl |
Estimated logP | ~3.5 | ~2.1 |
pKa (amine) | ~11.3 | N/A (phenolic OH pKa ~10) |
Bioactivity | Neuromodulatory potential | Antioxidant, anti-inflammatory |
Pyrazole Derivatives (e.g., 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone)
Structural Differences :
- Heterocycle : Pyrrolidine (saturated) vs. pyrazole (unsaturated six-membered ring fused with indene). The pyrazole derivative in incorporates a hydrazone group, enabling chelation and coordination chemistry.
- Substituents : Cyclohexyl (bulky, flexible) vs. cyclopropyl (rigid, strained). Cyclopropyl’s smaller size may reduce steric hindrance while maintaining hydrophobicity.
Functional Implications :
- Pyrazole derivatives are often explored as kinase inhibitors or antimicrobial agents due to their planar aromatic systems.
- The cyclohexyl group in the pyrazole derivative may confer greater metabolic stability compared to cyclopropyl, which is prone to ring-opening under oxidative conditions.
Other Pyrrolidine Derivatives
- 3-Phenylpyrrolidine : Lacks the cyclopropyl group, reducing steric hindrance and logP (~2.8). This simpler analog may exhibit faster clearance but lower target selectivity.
- 3-(4-Fluorophenyl)pyrrolidine : The electron-withdrawing fluorine atom enhances metabolic stability and alters electronic interactions with biological targets compared to cyclopropyl.
Q & A
Q. What are common synthetic routes for preparing 3-(2-Cyclopropylphenyl)pyrrolidine and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step protocols starting with cyclopropane-substituted benzaldehyde or bromobenzene derivatives. Key steps include:
- Cyclopropane introduction : Using transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach cyclopropyl groups to aromatic rings .
- Pyrrolidine ring formation : Employing reductive amination or ring-closing metathesis to construct the pyrrolidine core .
- Functionalization : Post-synthetic modifications (e.g., fluorination, trifluoromethylation) to enhance bioactivity .
Characterization via NMR (¹H/¹³C) and HPLC is critical to confirm regioselectivity and purity .
Q. How does the cyclopropyl group influence the compound’s physicochemical properties?
- Methodological Answer : The cyclopropyl substituent increases steric bulk and rigidity, which can:
- Enhance binding affinity to planar receptor sites (e.g., enzyme active pockets) .
- Improve metabolic stability by reducing oxidative degradation pathways .
Computational tools (e.g., DFT calculations) are recommended to assess steric and electronic effects .
Q. What standard techniques are used to characterize this compound?
- Methodological Answer :
- Structural analysis : X-ray crystallography (for solid-state conformation) and 2D NMR (COSY, NOESY) for stereochemical assignment .
- Purity assessment : Reverse-phase HPLC with UV/Vis or MS detection .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .
Advanced Research Questions
Q. How can researchers optimize substituents to enhance target-specific activity in derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., halogenation, fluorination) and evaluate effects on biological targets (e.g., ion channels, enzymes) .
- Rational design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like serotonin transporters or calcium channels .
- Case study : Trifluoromethoxy groups (as in 3-(3-(trifluoromethoxy)phenyl)pyrrolidine) improve lipophilicity and potency in calcium channel modulation .
Q. How should discrepancies in biological activity data between enantiomers be resolved?
- Methodological Answer :
- Chiral resolution : Employ chiral HPLC or enzymatic kinetic resolution to isolate (R)- and (S)-enantiomers .
- Biological assays : Compare enantiomer activity in vitro (e.g., IC₅₀ in receptor binding assays) and in vivo (pharmacokinetic studies) .
- Example : (R)-enantiomers of fluorinated pyrrolidines often show higher receptor selectivity due to spatial compatibility with binding pockets .
Q. What strategies mitigate metabolic instability in pyrrolidine-based compounds during preclinical studies?
- Methodological Answer :
- Isotopic labeling : Use deuterium or ¹⁴C tracing to identify metabolic hotspots .
- Prodrug design : Introduce ester or amide moieties to shield labile groups (e.g., cyclopropane) from hepatic enzymes .
- In vitro models : Leverage hepatocyte microsomal assays to predict CYP450-mediated degradation .
Q. How can computational methods guide the analysis of contradictory bioactivity data?
- Methodological Answer :
- Molecular dynamics simulations : Model compound-receptor interactions over time to identify transient binding modes .
- Machine learning : Train models on existing SAR datasets to predict bioactivity outliers .
- Case study : Discrepancies in norepinephrine reuptake inhibition (e.g., vs. 8) may arise from assay conditions (e.g., pH, co-solvents), requiring normalization across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.